N-((4-methyl-2-phenylthiazol-5-yl)methyl)nicotinamide
Description
Properties
IUPAC Name |
N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-12-15(11-19-16(21)14-8-5-9-18-10-14)22-17(20-12)13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQTUSYVEHZERN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-methyl-2-phenylthiazol-5-yl)methyl)nicotinamide typically involves the reaction of 4-methyl-2-phenylthiazole with nicotinamide in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: 4-methyl-2-phenylthiazole and nicotinamide.
Catalyst: A suitable catalyst such as methanesulfonic acid.
Solvent: Methanol or ethanol.
Reaction Conditions: Heating under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((4-methyl-2-phenylthiazol-5-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidine derivatives.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the compound's effectiveness against bladder cancer by targeting the Hippo signaling pathway. Specifically, N-(3,4-dimethoxyphenethyl)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine has been shown to suppress the expression of YAP1 and TAZ proteins, which are often overexpressed in advanced bladder cancers. This suppression leads to reduced cell viability in vitro and in mouse xenograft models, suggesting a promising therapeutic avenue for bladder cancer treatment .
2. Antiviral Properties
The compound has also been investigated for its antiviral properties. Various derivatives of carbazole compounds have demonstrated significant activity against human papillomavirus (HPV) and hepatitis C virus (HCV), with some modifications leading to enhanced efficacy. For instance, certain 6-bromosubstituted tetrahydrocarbazole compounds exhibited potent antiviral activity with low cytotoxicity profiles .
3. Antibacterial Activity
In addition to its anticancer and antiviral activities, 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine derivatives have been synthesized and evaluated for antibacterial properties. A study reported that hybrid compounds combining tetrahydrocarbazole with 2,4-diaminopyrimidine scaffolds showed significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Chemical Probes in Biological Research
1. Mechanistic Studies
The compound serves as a valuable chemical probe for studying various biological pathways. For example, it has been utilized to explore the CpxA phosphatase system in E. coli, where it inhibited phosphatase activity leading to activation of the CpxRA system. Such studies are crucial for understanding bacterial stress responses and could guide the development of new antimicrobial agents .
2. Structure-Activity Relationship Studies
Ongoing research focuses on establishing structure-activity relationships (SAR) for 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amines. By modifying different functional groups on the carbazole scaffold, researchers aim to optimize biological activity while minimizing toxicity. This approach is essential for developing more effective therapeutic agents with specific targets .
Summary of Findings
The diverse applications of 6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-amine reflect its potential as a multi-faceted compound in medicinal chemistry and biological research. Its roles in anticancer therapy, antiviral treatment, antibacterial applications, and as a chemical probe underscore its significance in advancing therapeutic strategies.
Mechanism of Action
The mechanism of action of N-((4-methyl-2-phenylthiazol-5-yl)methyl)nicotinamide involves its interaction with specific molecular targets. For instance, as an NNMT inhibitor, it binds to the active site of the enzyme, preventing the methylation of nicotinamide. This inhibition can lead to alterations in cellular metabolism and has been linked to various therapeutic effects, including anti-cancer and anti-diabetic properties.
Comparison with Similar Compounds
N-(4-Fluorophenyl)-6-((4-methyl-2-phenylthiazol-5-yl)methylthio)-nicotinamide (Compound 28)
- Structure : Replaces the methylene bridge with a methylthio (-SCH2-) linker and introduces a 4-fluorophenyl carbamoyl group.
- Molecular Weight : 436.1 g/mol (ESI-MS) .
- Synthesis : Derived from thionicotinamide and 5-(bromomethyl)-4-methyl-2-phenylthiazole under method A .
- Key Differences : The sulfur atom in the linker may enhance lipophilicity but reduce metabolic stability compared to the methylene bridge in the parent compound.
4-(3-Bromobenzylideneamino)-5-(4-methyl-2-phenylthiazol-5-yl)-4H-1,2,4-triazole-3-thiol
- Structure : Integrates a triazole-thiol ring and a bromobenzylidene substituent.
- Yield : 80.3% (light yellow powder) .
- Melting Point : 268–270°C .
Nicotinamide Derivatives with Modified Heterocyclic Cores
NAT-1 and NAT-2 (Thiazolidinone-Nicotinamide Hybrids)
- NAT-1 : N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide.
- NAT-2 : N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide .

- Key Differences: Core: Thiazolidinone (4-oxo-thiazolidine) replaces the thiazole ring, altering electron distribution and conformational flexibility. Bioactivity: NAT-2’s bulky tert-butyl and phenolic groups enhance radical-scavenging capacity, a property less pronounced in the parent compound .
N-[2-(4-Methoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]nicotinamide
- Structure : Benzotriazole core substituted with a methoxyphenyl group and nicotinamide.
Biological Activity
N-((4-methyl-2-phenylthiazol-5-yl)methyl)nicotinamide is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to explore its biological activity, particularly in antimicrobial and anti-inflammatory contexts.
Chemical Structure
The compound can be described structurally as follows:
- Molecular Formula : CHNOS
- Key Functional Groups : Thiazole ring, nicotinamide moiety
Biological Activity Overview
Research indicates that derivatives of thiazole, including this compound, exhibit a broad spectrum of biological activities. These include:
- Antimicrobial Activity : Thiazole derivatives have shown moderate to good antimicrobial properties against various bacterial strains and fungi.
- Anti-inflammatory Effects : Compounds in this class may act as antagonists to chemokine receptors, influencing inflammatory pathways.
Antimicrobial Activity
A series of studies have evaluated the antimicrobial efficacy of thiazole derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| 1a | Staphylococcus aureus | 50 | |
| 1b | Escherichia coli | 100 | |
| 1c | Candida albicans | 40 | |
| 1d | Aspergillus niger | 30 |
The Minimum Inhibitory Concentration (MIC) values indicate that while some compounds show promising activity, they are generally less potent than established antibiotics like ciprofloxacin and fluconazole.
Anti-inflammatory Mechanism
The anti-inflammatory potential of this compound is linked to its role as a chemokine receptor antagonist. Specifically, it has been studied for its effects on CXCR1 and CXCR2 receptors, which are pivotal in mediating inflammatory responses.
Case Study: CXCR Antagonism
In a study examining the structure–activity relationship (SAR) of related compounds, it was found that modifications to the thiazole structure significantly influenced their ability to inhibit CXCR-mediated signaling pathways. For instance, certain substitutions enhanced the antagonistic effects on neutrophil chemotaxis, suggesting a potential therapeutic application in inflammatory diseases .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of thiazole derivatives:
- Antibacterial Efficacy : Compounds like N-(4-methylthiazolyl)-N'-benzylureas displayed significant antibacterial activity against multi-drug resistant strains.
- Fungal Inhibition : Some derivatives showed enhanced antifungal properties, particularly against Candida species, with MIC values comparable to traditional antifungals.
- Structure–Activity Relationships : The presence of electron-withdrawing groups on the thiazole ring was correlated with increased antimicrobial potency .
Q & A
Q. What synthetic methodologies are recommended for preparing N-((4-methyl-2-phenylthiazol-5-yl)methyl)nicotinamide?
The compound can be synthesized via multi-step routes involving thiazole core formation, followed by nicotinamide coupling. Key steps include:
- Thiazole ring synthesis : Cyclization of thiourea derivatives with α-halo ketones under basic conditions (e.g., K₂CO₃ in ethanol) to form the 4-methyl-2-phenylthiazole scaffold .
- Methylation and coupling : Reaction of the thiazole intermediate with nicotinoyl chloride or via reductive amination using NaBH₃CN in anhydrous THF .
- Optimization : NMI-MsCl (N-methylimidazole-methanesulfonyl chloride) can enhance coupling efficiency by activating carboxyl groups, as demonstrated in structurally similar nicotinamide derivatives .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Spectroscopic methods :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm for thiazole and pyridine rings) and methylene bridges (δ 4.5–5.0 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z 338.12 for C₁₉H₁₈N₃OS) .
- Chromatography : HPLC with a C18 column (ACN:H₂O gradient) to assess purity (>95% recommended for biological assays) .
Q. What are the critical physicochemical properties to consider during experimental design?
- Solubility : Poor aqueous solubility (logP ~3.2 predicted); use DMSO or ethanol as stock solvents.
- Stability : Stable at −20°C for >6 months; avoid prolonged exposure to light due to thiazole photodegradation .
- Melting point : Expected range 160–165°C (analogous compounds in show 156–174°C).
Advanced Research Questions
Q. How can researchers investigate the compound’s biological activity and mechanism of action?
- In vitro assays :
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Molecular docking : Map interactions with targets like WDR5 (a WD40-repeat protein), leveraging structural analogs from .
Q. What strategies are effective for resolving contradictions in biological activity data?
- Orthogonal assays : Pair enzymatic assays with cellular viability studies to distinguish direct target inhibition from off-target effects .
- Metabolite profiling : Use LC-MS to identify degradation products that may skew activity .
- Dose-response validation : Repeat experiments across multiple batches to rule out synthetic variability .
Q. How can structure-activity relationships (SAR) be explored for this compound?
-
Analog synthesis : Modify the thiazole’s 4-methyl group or nicotinamide’s pyridine ring (e.g., fluorination at C6) .
-
Key findings from analogs :
Modification Bioactivity Change Reference Replacement of phenyl with pyridyl (thiazole C2) ↑ Selectivity for EGFR Substitution of methyl with ethyl (thiazole C4) ↓ Solubility but ↑ potency
Q. What advanced analytical techniques are recommended for studying its interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized proteins .
- Cryo-EM : Resolve binding modes in protein complexes at near-atomic resolution .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .
Methodological Considerations
Q. How should researchers address low yields in the final coupling step?
- Activation alternatives : Replace DCC with EDC/HOBt to reduce side reactions .
- Solvent optimization : Use DMF or DMA at 60°C to improve reaction kinetics .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC .
Q. What computational tools are useful for predicting metabolic stability?
- ADMET predictors : Use SwissADME or ADMETLab 2.0 to estimate CYP450 metabolism and half-life .
- MD simulations : GROMACS or AMBER to model hepatic microsomal degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

